

A Technical Guide to (S)-(+)-2-Methoxypropanol: Commercial Availability, Synthesis, and Analysis

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Compound of Interest

Compound Name: (S)-(+)-2-methoxypropanol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, purification, and analysis of **(S)-(+)-2-methoxypropanol**. The data is presented to support researchers, scientists, and professionals in drug development in sourcing and utilizing this chiral building block.

Commercial Availability and Suppliers

(S)-(+)-2-Methoxypropanol is commercially available from various chemical suppliers, typically with purities ranging from 97% to over 98%. It is important for researchers to consult the certificate of analysis from a specific supplier to obtain lot-specific purity and other quality control data.

Table 1: Commercial Suppliers and Available Purities

Supplier	Reported Purity	Notes
Fisher Scientific	97% [1]	-
Thermo Scientific Chemicals	97% [2]	-
ChemicalBook	≥98% [3]	Multiple suppliers listed [3]
LookChem	95%, 98%, 99% [4]	Various suppliers and purities listed [4]
Chemsorc	Information on suppliers available [5]	-

Table 2: Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₄ H ₁₀ O ₂	PubChem [6] [7]
Molecular Weight	90.12 g/mol	PubChem [6] [7]
CAS Number	116422-39-0	PubChem [6]
Boiling Point	~130 °C at 760 mmHg	LookChem [4]
Density	~0.912 g/cm ³	LookChem [4]
Refractive Index	~1.4070	LookChem [4]
Specific Optical Rotation	+38° to +44° (20°C, 589 nm, c=1.66 in CHCl ₃)	Thermo Scientific Chemicals [2]
Appearance	Clear, colorless to light yellow liquid	Thermo Scientific Chemicals [2]

Synthesis of (S)-(+)-2-Methoxypropanol

A common method for the stereoselective synthesis of **(S)-(+)-2-methoxypropanol** involves the ring-opening of an appropriate chiral precursor. The following is an adapted general procedure based on the synthesis of the (R)-enantiomer from (R)-(+)-2-methoxypropionic

acid[8]. To obtain the (S)-enantiomer, (S)-(-)-2-methoxypropionic acid would be used as the starting material.

Experimental Protocol: Reduction of (S)-(-)-2-Methoxypropionic Acid

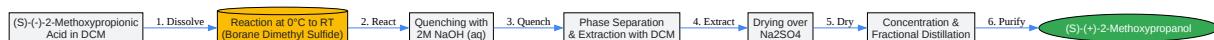
Materials:

- (S)-(-)-2-Methoxypropionic acid
- Borane dimethyl sulfide complex (BMS)
- Dichloromethane (DCM), anhydrous
- 2M aqueous sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Argon or Nitrogen gas (inert atmosphere)
- Standard laboratory glassware for organic synthesis

Procedure:

- Under an inert atmosphere (Argon or Nitrogen), dissolve (S)-(-)-2-methoxypropionic acid in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C using an ice bath.
- Slowly add borane dimethyl sulfide complex (approximately 1.8 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Carefully quench the reaction by the dropwise addition of 2M aqueous sodium hydroxide solution at 0 °C.

- Separate the organic and aqueous phases using a separatory funnel.
- Extract the aqueous phase with dichloromethane.
- Combine the organic phases and dry over anhydrous sodium sulfate.
- Filter the solution to remove the drying agent.
- Concentrate the filtrate under reduced pressure to yield the crude **(S)-(+) -2-methoxypropanol**. The product can be further purified by fractional distillation.



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Figure 1: Synthesis workflow for **(S)-(+) -2-methoxypropanol**.

Purification

Fractional distillation is a suitable method for purifying **(S)-(+) -2-methoxypropanol** from reaction mixtures and for separating it from its regioisomer, 1-methoxy-2-propanol, due to their different boiling points[9].

Experimental Protocol: Fractional Distillation

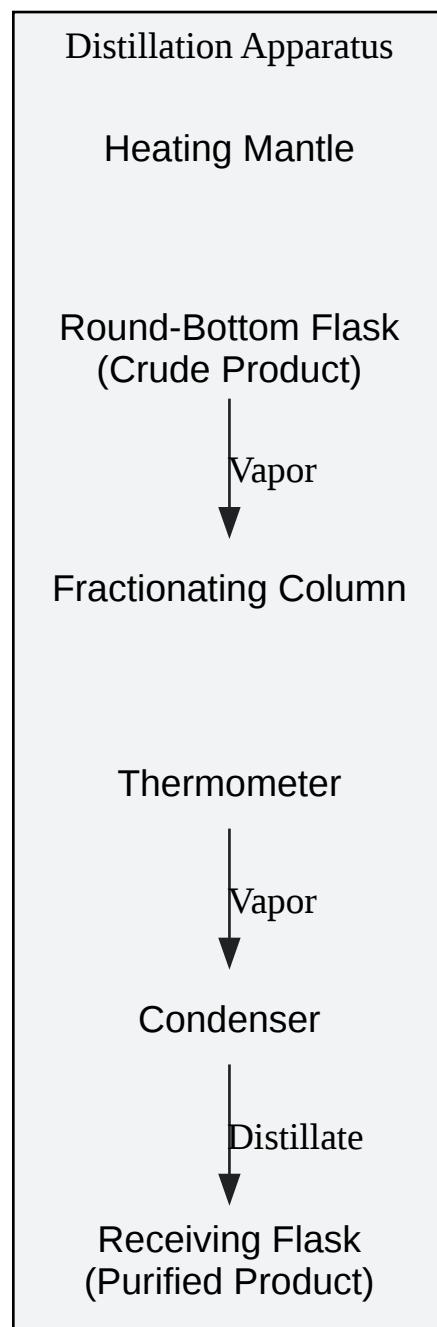
Apparatus:

- Round-bottom flask
- Fractionating column (e.g., Vigreux or packed column)
- Distillation head with a thermometer
- Condenser
- Receiving flask

- Heating mantle
- Stir bar or boiling chips

Procedure:

- Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
- Place the crude **(S)-(+)-2-methoxypropanol** into the round-bottom flask with a stir bar or boiling chips.
- Heat the flask gently using the heating mantle.
- Slowly increase the temperature until the liquid begins to boil.
- Observe the vapor rising through the fractionating column. The temperature at the distillation head should stabilize at the boiling point of the lower-boiling component.
- Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of the desired product. The boiling point of 2-methoxy-1-propanol is approximately 130 °C[4].
- Monitor the purity of the collected fractions using an appropriate analytical method, such as chiral gas chromatography.



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Figure 2: Fractional distillation apparatus.

Analytical Methods

The enantiomeric purity of **(S)-(+)-2-methoxypropanol** is a critical parameter. Chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are the most

common techniques for this analysis.

Chiral Gas Chromatography (GC)

Chiral GC, particularly with cyclodextrin-based stationary phases, is a powerful method for separating the enantiomers of 2-methoxypropanol.

4.1.1. Experimental Protocol: Chiral GC Analysis

Instrumentation:

- Gas chromatograph with a Flame Ionization Detector (FID).
- Chiral capillary column (e.g., a column with a derivatized β -cyclodextrin stationary phase like Rt- β DEXsm or similar)[10][11].

Typical GC Conditions (starting point for method development):

- Injector Temperature: 200-250 °C
- Detector Temperature: 250-300 °C
- Carrier Gas: Helium or Hydrogen
- Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 150-200 °C) at a slow rate (e.g., 2-5 °C/min) to achieve baseline separation of the enantiomers. Isothermal conditions at a lower temperature may also be effective[12].
- Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol) to an appropriate concentration (e.g., 1 mg/mL).

Procedure:

- Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC.
- Run the specified temperature program.

- Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (a standard of the racemate is required for initial identification).
- Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another effective method for the separation and quantification of 2-methoxypropanol enantiomers.

4.2.1. Experimental Protocol: Chiral HPLC Analysis

Instrumentation:

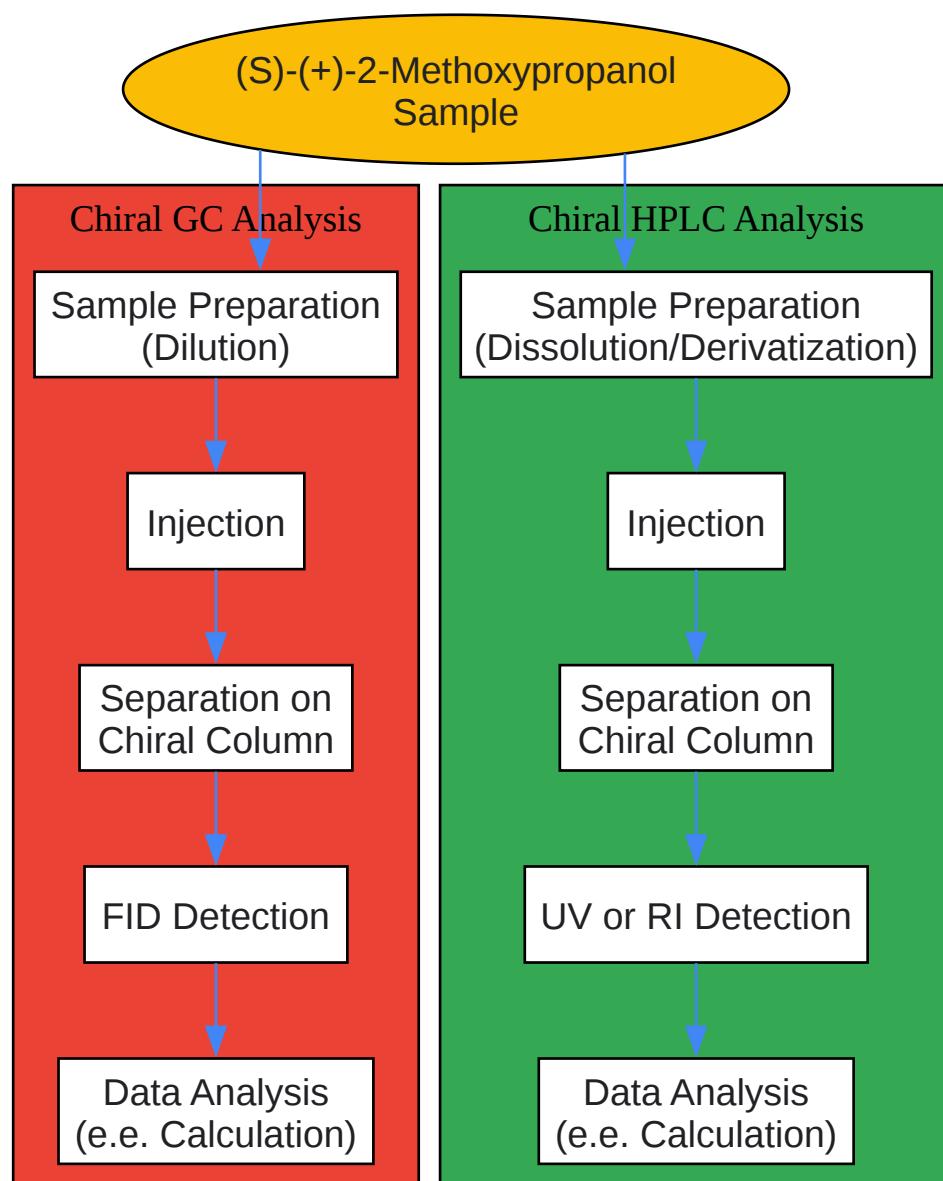
- HPLC system with a UV detector.
- Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak® series)[13][14].

Typical HPLC Conditions (starting point for method development):

- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography on polysaccharide-based CSPs[13][15]. The ratio of these solvents will need to be optimized to achieve separation.
- Flow Rate: 0.5 - 1.5 mL/min.
- Detection Wavelength: As 2-methoxypropanol lacks a strong chromophore, derivatization with a UV-active agent may be necessary for sensitive detection. Alternatively, a refractive index (RI) detector can be used.
- Sample Preparation: Dissolve the sample in the mobile phase. If derivatization is performed, follow the appropriate protocol for the chosen derivatizing agent.

Procedure:

- Equilibrate the chiral column with the mobile phase.
- Inject the sample onto the column.
- Elute the sample with the mobile phase at a constant flow rate.
- Detect the enantiomers as they elute from the column.
- Calculate the enantiomeric excess based on the peak areas.



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Figure 3: Workflow for chiral analysis of **(S)-(+)-2-methoxypropanol**.**Need Custom Synthesis?**

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- To cite this document: BenchChem. [A Technical Guide to (S)-(+)-2-Methoxypropanol: Commercial Availability, Synthesis, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b039319#commercial-availability-and-suppliers-of-s-2-methoxypropanol>]

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